molecular formula C12H11ClN2O3S B2907498 2-(5-Chloro-2-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 890082-10-7

2-(5-Chloro-2-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2907498
CAS No.: 890082-10-7
M. Wt: 298.74
InChI Key: QJHZFBQQRIBOMW-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid is a functionalized thiazole derivative intended for research and development purposes. The thiazole ring is a privileged structure in medicinal chemistry, known for its prevalence in bioactive molecules and pharmaceuticals . Compounds featuring a thiazole-5-carboxylic acid moiety have demonstrated significant research value in the discovery and optimization of kinase inhibitors, such as the anticancer agent Dasatinib, which highlights the potential of this chemical scaffold in targeted therapy development . The specific substitution pattern on this molecule—incorporating a 5-chloro-2-methoxyanilino group at the 2-position and a carboxylic acid at the 5-position of the thiazole core—makes it a versatile intermediate for further chemical exploration. Researchers can utilize the carboxylic acid group for amide coupling reactions or other derivatizations, while the anilino group can facilitate interactions with various biological targets . This compound is representative of a class of molecules investigated for modulating key biological pathways, including the treatment of cancers and autoimmune diseases . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-2-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c1-6-10(11(16)17)19-12(14-6)15-8-5-7(13)3-4-9(8)18-2/h3-5H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHZFBQQRIBOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=C(C=CC(=C2)Cl)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound contains a5-Chloro-2-methoxyaniline moiety, which is a type of aniline derivative

Mode of Action

It’s known that aniline derivatives can act as aBronsted base , meaning they can accept a proton (H+) from a donor (Bronsted acid). This property could influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The compound’s ability to act as a bronsted base suggests it may be involved in acid-base reactions, which are fundamental to many biochemical pathways.

Biological Activity

2-(5-Chloro-2-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, including antimicrobial and antioxidant properties.

  • Molecular Formula : C12H11ClN2O3S
  • Molecular Weight : 298.75 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C(=O)O

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on various biological systems.

Antimicrobial Activity

One of the key areas of research has been the compound's antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth.

StudyCompoundMIC (µg/mL)MBC (µg/mL)Notes
151.95–15.621–4Showed high activity against Gram-positive bacteria
5k3.6ModerateInhibitory activity against xanthine oxidase

In a comparative study, compound 5k demonstrated moderate xanthine oxidase inhibitory activity, which is significant for conditions like gout and hyperuricemia. The IC50 values indicated effective inhibition compared to standard drugs like febuxostat .

Antioxidant Activity

The antioxidant capacity of this compound was also evaluated, as thiazole derivatives often exhibit free radical scavenging properties. This activity is crucial for mitigating oxidative stress in biological systems.

CompoundIC50 (µM)Type of Activity
5k15.3Antioxidant
5n17.6Antioxidant

These findings suggest that the compound not only inhibits specific enzymes but also contributes to reducing oxidative stress by scavenging free radicals .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, the efficacy of various thiazole derivatives was tested against common bacterial strains. Among these, the compound demonstrated superior antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting potential as a new therapeutic agent in treating resistant bacterial infections.

Case Study 2: Antioxidant Potential

A study focused on the antioxidant effects of thiazole derivatives highlighted the ability of this compound to enhance cellular defense mechanisms against oxidative damage. In vitro assays showed that treatment with the compound increased the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), indicating its role in promoting cellular health and longevity.

Comparison with Similar Compounds

Antidiabetic Activity

  • BAC : Demonstrated dose-dependent glucose reduction (25–50 mg/kg) in STZ-induced diabetic rats via modulation of oxidative enzymes (SOD, CAT) and inflammatory cytokines (TNF-α, IL-6) .

Xanthine Oxidase Inhibition

  • Febuxostat : Gold-standard inhibitor with a compact hydrophobic substituent at position 2; direct phenyl-thiazole linkage enhances target affinity .
  • BAC Derivatives : Modified with a methylene spacer between phenyl and thiazole; weaker inhibition (IC50 ~10 μM vs. febuxostat’s 0.6 nM) due to reduced steric complementarity .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(5-Chloro-2-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution and cyclization reactions. A common approach involves reacting substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a methanol-water mixture, followed by acid hydrolysis to yield the carboxylic acid derivative . For example, chloro-substituted aniline derivatives can be coupled to the thiazole core using triethylamine as a base and dioxane as a solvent, with subsequent purification via recrystallization . Key steps include:
  • Reagent selection : Use chloroacetyl chloride for acetylation .
  • Cyclization : Optimize reaction time and temperature to avoid byproducts.
  • Purification : Employ ethanol-DMF mixtures for recrystallization .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : Confirm the presence of the methoxy (δ 3.8–4.0 ppm) and chloro-substituted aromatic protons (δ 7.2–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) with <2 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
    Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and methanol. For biological assays:
  • Stock solutions : Prepare in DMSO (10 mM) and dilute in buffer to avoid solvent interference .
  • In vivo studies : Use carboxymethylcellulose (CMC) suspensions for oral administration in rodent models .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for this compound in metabolic disorder models?

  • Methodological Answer : SAR studies highlight the necessity of the 5-chloro-2-methoxyanilino group for bioactivity. Modifications to the thiazole ring or carboxylic acid moiety reduce efficacy. Key findings:
  • Substituent effects :
Substituent Position Modification Biological Outcome Reference
Anilino (Position 2)Cl → F↓ Hypoglycemic activity
Methoxy (Position 2')OCH₃ → OCH₂CH₃No significant change
  • Mechanistic insight : The chloro group enhances binding to insulin signaling proteins, while the methoxy group improves metabolic stability .

Q. Which analytical techniques are effective in identifying synthetic byproducts or impurities?

  • Methodological Answer : Impurities often arise from incomplete cyclization or hydrolysis. Recommended techniques:
  • LC-MS/MS : Detect trace byproducts (e.g., unreacted intermediates) with a limit of detection (LOD) <0.1% .
  • X-ray crystallography : Resolve structural ambiguities using SHELXL for refinement .
  • Thermogravimetric analysis (TGA) : Monitor thermal degradation products .

Q. How does this compound interact with enzymes involved in metabolic disorders (e.g., diabetes)?

  • Methodological Answer : In streptozotocin (STZ)-induced diabetic models, the compound reduces blood glucose by modulating pancreatic β-cell regeneration. Methodological approaches include:
  • Enzymatic assays : Measure inhibition of α-glucosidase or AMPK activation .
  • Molecular docking : Use AutoDock Vina to predict binding affinity to insulin receptor substrates (PDB ID: 1IR3) .
  • Western blotting : Quantify phosphorylation of Akt and GLUT4 translocation .

Q. What computational strategies are used to model the compound’s interactions with biological targets?

  • Methodological Answer : Combine molecular dynamics (MD) simulations and density functional theory (DFT):
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps .
  • MD simulations (GROMACS) : Simulate binding stability to PPARγ (simulation time: 100 ns, temperature: 310 K) .
  • ADMET prediction : Use SwissADME to assess bioavailability and toxicity .

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